Cas no 2385017-21-8 (tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate)
![tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate structure](https://nl.kuujia.com/scimg/cas/2385017-21-8x500.png)
2385017-21-8 structure
Productnaam:tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate
tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate Chemische en fysische eigenschappen
Naam en identificatie
-
- MFCD32862457
- 2-Boc-8-(difluoromethyl)-2,6-diazaspiro[3.4]octane
- 2385017-21-8
- 2-Boc-5-(difluoromethyl)-2,7-diazaspiro[3.4]octane
- tert-Butyl 8-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate
- AS-79838
- AKOS040811468
- t-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate
- D84912
- SY324366
-
- MDL: MFCD32862457
- Inchi: 1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-12(7-16)5-15-4-8(12)9(13)14/h8-9,15H,4-7H2,1-3H3
- InChI-sleutel: NOGWWFMOLAGFJC-UHFFFAOYSA-N
- LACHT: C(F)(F)C1C2(CN(C(OC(C)(C)C)=O)C2)CNC1
Berekende eigenschappen
- Exacte massa: 262.14928421g/mol
- Monoisotopische massa: 262.14928421g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 336
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 41.6Ų
- XLogP3: 1.5
tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chemenu | CM479540-100mg |
tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |
2385017-21-8 | 95%+ | 100mg |
$574 | 2024-07-28 | |
eNovation Chemicals LLC | Y1007641-5G |
tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |
2385017-21-8 | 97% | 5g |
$5195 | 2024-07-21 | |
Chemenu | CM479540-5g |
tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |
2385017-21-8 | 95%+ | 5g |
$5022 | 2023-01-10 | |
Chemenu | CM479540-500mg |
tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |
2385017-21-8 | 95%+ | 500mg |
$1116 | 2023-01-10 | |
Aaron | AR01JUQA-100mg |
tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |
2385017-21-8 | 95% | 100mg |
$399.00 | 2023-12-14 | |
Aaron | AR01JUQA-250mg |
tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |
2385017-21-8 | 95% | 250mg |
$638.00 | 2023-12-14 | |
1PlusChem | 1P01JUHY-500mg |
tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |
2385017-21-8 | 95% | 500mg |
$1105.00 | 2024-05-22 | |
A2B Chem LLC | BA04806-100mg |
tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |
2385017-21-8 | 95% | 100mg |
$380.00 | 2024-04-20 | |
A2B Chem LLC | BA04806-1g |
tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |
2385017-21-8 | 95% | 1g |
$1524.00 | 2024-04-20 | |
eNovation Chemicals LLC | D963989-100mg |
tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |
2385017-21-8 | 94.20% | 100mg |
$720 | 2025-02-22 |
tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate Gerelateerde literatuur
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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